molecular formula C15H16N4OS B14340760 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide CAS No. 106510-62-7

2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide

Cat. No.: B14340760
CAS No.: 106510-62-7
M. Wt: 300.4 g/mol
InChI Key: OWHJSQHMENCEFE-UHFFFAOYSA-N
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Description

2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

The synthesis of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with hydrazine derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and carbothioamide moieties. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like hydrazine hydrate.

Scientific Research Applications

2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide involves its interaction with various molecular targets and pathways. The compound can form hydrazones and oximes through reactions with aldehydes and ketones, which can then interact with biological molecules . These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar compounds to 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide include other hydrazones and oximes. These compounds share similar chemical structures and biological activities but may differ in their specific properties and applications. For example, benzohydrazide derivatives exhibit similar antibacterial and anticancer activities but may have different pharmacokinetic properties . Other similar compounds include cyclohexa-1,4-dienes, which are used in various chemical reactions and have different reactivity profiles .

Properties

CAS No.

106510-62-7

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

[[2-(6-hydroxyiminocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]amino]thiourea

InChI

InChI=1S/C15H16N4OS/c16-15(21)18-17-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-20/h1-10,12-13,20H,(H3,16,18,21)

InChI Key

OWHJSQHMENCEFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=NNC(=S)N)C2C=CC=CC2=NO

Origin of Product

United States

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